[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate
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Overview
Description
[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dioxolane ring and the subsequent attachment of the piperidine-1-carbodithioate moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole: Known for its use in palladium extraction and similar chemical properties
Propiconazole: A triazole fungicide with a similar dioxolane structure.
Uniqueness
What sets [2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate apart is its unique combination of the dioxolane ring and piperidine-1-carbodithioate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl piperidine-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25Cl2NO2S2/c1-2-6-15-12-23-19(24-15,16-8-7-14(20)11-17(16)21)13-26-18(25)22-9-4-3-5-10-22/h7-8,11,15H,2-6,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPFXOVFQCWIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COC(O1)(CSC(=S)N2CCCCC2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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